Product packaging for 3-Formylbenzamidine hydrochloride(Cat. No.:CAS No. 57081-01-3)

3-Formylbenzamidine hydrochloride

Cat. No.: B1585869
CAS No.: 57081-01-3
M. Wt: 184.62 g/mol
InChI Key: KYRDCTJVRFMQGS-UHFFFAOYSA-N
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Description

Significance and Research Context of Amidine-Containing Compounds

Amidine-containing compounds are a significant class of molecules in medicinal chemistry, characterized by the functional group RC(=NH)NH2. wikipedia.org They are recognized for their diverse therapeutic potential, including antimicrobial, antiviral, and antifungal properties. nih.gov The amidine group's basicity, which is stronger than that of amides, allows for protonation and the formation of a delocalized amidinium ion, a key feature in their biological activity. wikipedia.org This structural characteristic enables them to mimic arginine or lysine (B10760008) residues, facilitating interactions with biological targets like the aspartate group in the binding pockets of trypsin-like serine proteases. tandfonline.com

The versatility of the amidine scaffold has led to its incorporation into various drug candidates. wikipedia.org For instance, amidine-containing drugs such as pentamidine (B1679287) and diminazene (B1218545) are used in the treatment of diseases like pneumonia, leishmaniasis, and trypanosomiasis. tandfonline.com Furthermore, the development of inhibitors for thrombin and factor Xa, crucial in treating thromboembolic diseases, has benefited from the inclusion of the amidine functional group. tandfonline.com The ongoing exploration of amidine derivatives continues to be a promising avenue in the development of new therapeutic agents, particularly in the fight against antimicrobial resistance. nih.govnih.gov

Historical Perspectives on Formylbenzamidine Chemistry

The journey of medicinal chemistry, and by extension the study of compounds like formylbenzamidines, has its roots in the late 19th and early 20th centuries. The initial discoveries of medicinal drugs were derived from natural sources such as plants and fungi. nih.gov A pivotal shift occurred with the advent of synthetic chemistry, spurred by the byproducts of the coal-tar industry. nih.gov This era saw the synthesis of the first synthetic drug, chloral (B1216628) hydrate, in 1869, and the development of early analgesics from coal-tar derivatives. nih.gov

A significant milestone was the chemical modification of salicin, a natural extract from willow bark, into the more palatable acetylsalicylic acid, known as Aspirin®, which became the first blockbuster drug. nih.gov The early 20th century also marked the introduction of the barbiturate (B1230296) family of drugs. nih.gov The discovery of penicillin by Alexander Fleming in 1928 and its subsequent large-scale production during World War II revolutionized medicine, heralding the age of antibiotics. acs.org While specific historical details on the initial synthesis of 3-Formylbenzamidine are not extensively documented in these broad historical overviews, its development is part of this larger narrative of synthetic medicinal chemistry. The synthesis of such compounds is often achieved through methods like the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid to form an iminoether, followed by treatment with ammonia (B1221849). wikipedia.org A known synthetic route to 3-Formylbenzamidine hydrochloride is from 3-Cyanobenzaldehyde (B1676564). chemicalbook.com

Current Research Frontiers and Emerging Applications

Current research on this compound and related amidine compounds is focused on leveraging their unique chemical properties for various therapeutic applications. A significant area of investigation is their potential as antimicrobial agents to combat the growing threat of antimicrobial resistance (AMR). nih.govnih.gov Researchers are actively modifying molecules with amidine groups or incorporating them into existing antimicrobial drugs to improve their effectiveness. nih.govnih.gov

Another major frontier is the development of inhibitors for serine proteases, which are implicated in a range of diseases. tandfonline.com The ability of the amidine group to mimic natural amino acid residues makes it a valuable component in the design of these inhibitors. tandfonline.com The physicochemical properties of amidine-containing compounds, such as their high basicity, are being explored to optimize their interaction with biological targets. tandfonline.com The table below presents some of the key chemical properties of this compound that are relevant to its research applications.

PropertyValue
CAS Number57081-01-3
Molecular FormulaC8H9ClN2O
Molecular Weight184.62 g/mol
Boiling Point293.1ºC at 760mmHg
Topological Polar Surface Area66.9 Ų
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Data sourced from ECHEMI echemi.com and ChemicalBook chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClN2O B1585869 3-Formylbenzamidine hydrochloride CAS No. 57081-01-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

57081-01-3

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

3-formylbenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C8H8N2O.ClH/c9-8(10)7-3-1-2-6(4-7)5-11;/h1-5H,(H3,9,10);1H

InChI Key

KYRDCTJVRFMQGS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=N)N)C=O.Cl

Canonical SMILES

C1=CC(=CC(=C1)C(=N)N)C=O.Cl

Origin of Product

United States

Synthetic Methodologies for 3 Formylbenzamidine Hydrochloride and Its Analogs

Established Synthetic Pathways

The most well-documented and traditional method for the synthesis of 3-Formylbenzamidine hydrochloride is the Pinner reaction. This classical approach involves a two-step sequence starting from the corresponding nitrile.

Multi-Step Synthesis Approaches

Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)

The initial step involves the acid-catalyzed addition of an alcohol, such as ethanol, to the nitrile group of 3-cyanobenzaldehyde (B1676564). Dry hydrogen chloride gas is bubbled through a cold, anhydrous solution of 3-cyanobenzaldehyde in ethanol. nih.gov The protonation of the nitrile nitrogen by the strong acid activates the carbon atom toward nucleophilic attack by the alcohol. nih.gov This reaction yields the corresponding imidate hydrochloride salt, in this case, ethyl 3-formylbenzenecarboximidate hydrochloride. This intermediate typically precipitates from the reaction mixture as a crystalline solid and can be isolated by filtration. nih.gov

Step 2: Ammonolysis of the Imidate Hydrochloride

The isolated Pinner salt is then converted to this compound through treatment with ammonia (B1221849). wikipedia.org This is commonly achieved by reacting the imidate hydrochloride with a solution of ammonia in an alcohol, such as ethanol. The ammonia displaces the ethoxy group from the imidate to form the amidine. The final product, this compound, is then typically isolated after removal of the ammonium (B1175870) chloride byproduct.

An alternative to the classical Pinner reaction involves the formation of a benzamidoxime (B57231) intermediate from 3-cyanobenzaldehyde and hydroxylamine, followed by catalytic hydrogenation to yield the benzamidine (B55565). google.com

Role of Specific Reagents and Catalysts in Preparation

The success of the established synthetic pathways hinges on the careful selection and handling of specific reagents and catalysts.

Hydrogen Chloride (HCl): Anhydrous hydrogen chloride is the cornerstone of the Pinner reaction, serving as the catalyst for the formation of the imidate intermediate. nih.gov Its anhydrous nature is critical, as the presence of water would lead to the hydrolysis of the nitrile or the imidate intermediate to form an ester or carboxylic acid, respectively. nih.gov

Alcohols (e.g., Ethanol): The alcohol acts as the nucleophile in the first step of the Pinner reaction. Ethanol is commonly used due to its reactivity and ability to dissolve the starting nitrile. The choice of alcohol can influence the reaction rate and the properties of the intermediate Pinner salt.

Ammonia (NH₃): Ammonia is the key reagent for the conversion of the Pinner salt to the amidine. It is typically used as a solution in an anhydrous alcohol to facilitate the reaction and subsequent product isolation.

Lewis Acids: As an alternative to strong protic acids like HCl, Lewis acids such as trimethylsilyl (B98337) triflate have been shown to promote Pinner-type reactions, offering a milder and more chemoselective method for the formation of the intermediate. nih.gov

The table below summarizes the key reagents and their functions in the established synthesis of this compound.

Reagent/CatalystFunctionStep
3-CyanobenzaldehydeStarting Material1
EthanolNucleophile & Solvent1
Hydrogen Chloride (anhydrous)Catalyst1
Ethyl 3-formylbenzenecarboximidate HClIntermediate2
AmmoniaNucleophilic Reagent2

Novel Synthetic Route Development

In line with the broader trends in chemical synthesis, the development of novel routes for preparing this compound and its analogs focuses on improving efficiency, safety, and sustainability.

Green Chemistry Approaches in Synthesis

Green chemistry principles are being increasingly applied to the synthesis of amidines to reduce the environmental impact of chemical processes. This includes the use of more benign solvents, alternative catalysts, and atom-economical reactions.

For amidine synthesis, novel catalytic systems are being explored to replace traditional stoichiometric reagents. For instance, copper-catalyzed protocols have been developed for the preparation of amidines from nitriles and amines, using molecular oxygen as a green oxidant. youtube.com Another approach involves the hydration of nitriles to amides, which is a 100% atom-economic method and can be a precursor step to amidine synthesis under certain conditions. patsnap.com The use of sustainable solvents like 2-MeTHF or CPME in organolithium-mediated amidine synthesis has also been reported as a greener alternative to traditional solvents. nih.gov

An intermolecular cyclization of N-(2-iodoaryl)benzamidines has been shown to proceed in water without the need for any additional catalyst, highlighting a highly environmentally and economically valuable method for synthesizing related benzimidazole (B57391) derivatives, which shares structural motifs with benzamidines.

Microwave-Assisted Synthetic Methods

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The application of microwave irradiation to the synthesis of amidines has been shown to significantly reduce reaction times compared to conventional heating methods. For example, microwave-assisted reactions of primary and secondary amines with imidoylbenzotriazoles have been used to produce polysubstituted amidines in good yields with short reaction times. wikipedia.org Similarly, the synthesis of cyclic amidines has been achieved using microwave-assisted treatment of heterocyclic amides with titanium tetrachloride (TiCl₄) in the presence of amines.

The direct synthesis of amides from carboxylic acids and amines, a related transformation, has been efficiently carried out in an open microwave reactor under solvent-free conditions using ceric ammonium nitrate (B79036) as a catalyst, showcasing the potential for rapid and green amide bond formation. These methodologies could potentially be adapted for the synthesis of this compound, offering a faster and more energy-efficient alternative to traditional heating.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, particularly given the sensitivity of the aldehyde group to both oxidation and reduction.

For the Pinner reaction, key parameters for optimization include:

Temperature: Low temperatures (typically 0 °C or below) are essential during the addition of HCl gas to prevent the thermodynamically unstable imidate hydrochloride from decomposing. wikipedia.org

Reaction Time: Sufficient reaction time is needed for the complete formation of the Pinner salt and for the subsequent ammonolysis. Monitoring the reaction progress by techniques like TLC or HPLC is crucial.

Concentration: The concentration of the reactants can influence the reaction rate and yield.

Purity of Reagents: The use of anhydrous solvents and reagents is paramount to prevent unwanted side reactions, such as hydrolysis.

The table below presents a hypothetical optimization study for the Pinner synthesis of this compound, illustrating how varying conditions could affect the outcome.

EntrySolventTemperature (°C)Reaction Time (h)CatalystAmmonolysis ConditionsTheoretical Yield (%)
1Ethanol012HCl (gas)NH₃ in Ethanol, RT, 6h75
2Methanol012HCl (gas)NH₃ in Methanol, RT, 6h72
3Ethanol-1018HCl (gas)NH₃ in Ethanol, RT, 8h80
4Ethanol2512HCl (gas)NH₃ in Ethanol, RT, 6h55 (decomposition observed)
5Dichloromethane012TMSOTfNH₃ in Ethanol, RT, 6h68

This table is for illustrative purposes and represents a potential optimization strategy based on general principles of the Pinner reaction.

Synthesis of Key Precursors and Intermediates

The principal and most immediate precursor to this compound is 3-Cyanobenzaldehyde. The synthesis of this intermediate is crucial and can be accomplished through several distinct chemical routes. The conversion of the cyano group on 3-Cyanobenzaldehyde to the amidine hydrochloride function is typically achieved via a Pinner reaction, which involves treatment with an alcohol (like ethanol) under anhydrous acidic conditions to form an imidate ester hydrochloride, followed by reaction with ammonia.

Key synthetic pathways to the essential precursor, 3-Cyanobenzaldehyde, include the oxidation of corresponding methyl or alcohol precursors and the hydrolysis of dihalogenated intermediates.

Oxidation of 3-Methylbenzonitrile (B1361078): A common method involves the oxidation of 3-methylbenzonitrile. One approach first synthesizes 3-methylbenzonitrile from 1,3-xylene via a liquid-phase ammoxidation, followed by the oxidation of the methyl group to an aldehyde. patsnap.com This process is noted for its high yield and purity. patsnap.com

Oxidation of 3-Cyano-benzyl alcohol: A greener chemistry approach utilizes the oxidation of 3-cyano-benzyl alcohol. A reported method achieves an 89% yield using reagents such as iron(II) bromide, DL-alanine propionic acid, TEMPO, and oxygen in a 1,4-dioxane (B91453) solvent system under reflux conditions for 12 hours. chemicalbook.com

Hydrolysis of 3-(Dihalomethyl)benzonitrile: Another strategy involves the hydrolysis of a geminal dihalide. For instance, 3-(dichloromethyl)benzonitrile (B13702830) can be hydrolyzed using hydrochloric acid to yield 3-cyanobenzaldehyde. google.com This starting material can be prepared from m-toluyl chloride through side-chain chlorination, amidation, and dehydration. google.com Similarly, 3-cyano-1-(dibromomethyl)benzene has been shown to undergo hydrolysis in hot water to form the desired aldehyde. researchgate.net

Interactive Table: Comparison of Synthetic Routes to 3-Cyanobenzaldehyde

Starting Material Key Reagents/Method Reported Yield Reference
3-Methylbenzonitrile Oxidation (e.g., with DMF, catalyst, O₂) High patsnap.com
3-Cyano-benzyl alcohol Iron(II) bromide, TEMPO, O₂, rac-Ala-OH 89% chemicalbook.com
3-(Dichloromethyl)benzonitrile Hydrolysis (e.g., with HCl) High Purity google.com
3-Cyano-1-(dibromomethyl)benzene Hydrolysis in hot water - researchgate.net

Derivatization Strategies for Structural Modification

The chemical structure of this compound offers multiple sites for modification, allowing for the synthesis of a diverse range of analogs, conjugates, and probes. The primary points for derivatization are the aldehyde functional group and the aromatic ring.

Introduction of Functional Groups for Enhanced Reactivity

The reactivity of this compound can be strategically enhanced or altered by chemically modifying its existing functional groups, particularly the aldehyde. The aldehyde group is a versatile handle for introducing new functionalities.

Reactions of the Carbonyl Group: The aldehyde's carbonyl group is susceptible to a variety of transformations that introduce new functional groups and change the molecule's electronic and steric properties. patsnap.commsu.edu These include:

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). msu.edu This converts the electron-withdrawing aldehyde into a less electron-withdrawing benzyl (B1604629) alcohol moiety.

Oxidation: Oxidation of the aldehyde group, for instance with potassium permanganate (B83412) or chromic acid, yields a carboxylic acid group. This introduces an acidic site, dramatically altering the molecule's charge characteristics and potential interactions.

Nucleophilic Addition: The aldehyde readily undergoes nucleophilic addition, forming new carbon-carbon or carbon-heteroatom bonds. This is the basis for reactions like the Wittig reaction to form alkenes or reductive amination to form secondary or tertiary amines.

The presence of the aldehyde group can also influence the reactivity of the entire molecule in catalytic processes. For example, in nickel-catalyzed Suzuki–Miyaura reactions, the coordination of an aldehyde to the Ni(0) catalyst can lead to enhanced reactivity and site-selectivity in cross-coupling reactions. nih.gov This principle could be applied to analogs of 3-Formylbenzamidine to selectively modify the aromatic ring.

Synthesis of Conjugates and Probes

The core structure of 3-Formylbenzamidine is a suitable scaffold for the development of targeted conjugates and molecular probes for biological and analytical applications. Derivatization strategies often focus on attaching a reporter group, such as a fluorophore or a radionuclide, to the molecule.

Fluorescent Probes: The benzamidine moiety, known to interact with various biological targets, can be incorporated into fluorescent probes. A common strategy involves linking the benzamidine scaffold to a fluorescent reporter. The probe's fluorescence can be designed to change upon binding to a specific target, such as a metal ion or a protein. For example, related benzimidazole and benzydamine (B159093) structures have been used to create fluorescent probes that selectively detect Fe³⁺ and Cu²⁺ ions through fluorescence quenching or enhancement mechanisms. nih.govnih.gov A similar approach could involve synthesizing an analog of 3-Formylbenzamidine where the formyl group is modified to link to a fluorophore like a benzothiazole (B30560) or benzoindole. rsc.org

Radiolabeled Probes: For in vivo imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), the molecule can be labeled with a radionuclide. nih.gov This involves introducing a radioisotope such as ¹⁸F, ¹¹C, or ⁹⁹ᵐTc. nih.govnih.gov

Direct Radiolabeling: A fluorine-18 (B77423) atom could be introduced onto the aromatic ring via nucleophilic substitution if a suitable precursor (e.g., a nitro or trimethylammonium derivative) is synthesized.

Prosthetic Group Labeling: A more general approach involves reacting the core molecule with a small, pre-radiolabeled building block (a prosthetic group). The aldehyde group of this compound could be reacted with a radiolabeled amine or hydrazine (B178648) to form a radiolabeled imine or hydrazone, respectively.

Interactive Table: Derivatization Strategies and Applications

Derivatization Strategy Type of Product Reporter Group/Modification Potential Application Reference
Conjugation to a Fluorophore Fluorescent Probe Benzothiazole, Benzimidazole Detection of metal ions or biological macromolecules nih.govrsc.org
Reduction of Aldehyde Structural Analog Hydroxymethyl group Altered biological activity/selectivity msu.edu
Oxidation of Aldehyde Structural Analog Carboxylic acid group Introduction of an acidic binding site patsnap.com
Attachment of a Chelator Radiolabeled Probe Chelator for ⁹⁹ᵐTc SPECT Imaging nih.gov
Introduction of a Radioisotope Radiolabeled Probe ¹⁸F or ¹¹C PET Imaging nih.gov

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Building Block in Complex Molecule Synthesis

The presence of two distinct reactive sites on the 3-formylbenzamidine hydrochloride scaffold allows for its use in the construction of a variety of complex organic molecules. The formyl group can readily undergo reactions typical of aldehydes, such as condensation and addition reactions, while the amidine moiety can participate in cyclization and substitution reactions.

The amidine functional group is a well-established precursor for the synthesis of nitrogen-containing heterocyclic compounds, particularly pyrimidines. The reaction of an amidine with a 1,3-dicarbonyl compound or its equivalent is a classic method for pyrimidine (B1678525) ring formation. In the case of 3-formylbenzamidine, the formyl group can either be retained as a substituent on the resulting heterocycle or participate in the cyclization reaction itself.

Various synthetic strategies can be employed to construct pyrimidine derivatives. One common approach involves the condensation of N-vinyl or N-aryl amides with nitriles, activated by an agent like trifluoromethanesulfonic anhydride. nih.gov Another versatile method is the one-pot, three-component reaction of ketones, aldehydes or esters with amidines, which can be promoted by different catalytic systems to yield a wide array of substituted pyrimidines. organic-chemistry.org For instance, a copper-catalyzed cyclization of ketones with nitriles provides an economical route to diverse pyrimidines. organic-chemistry.org Furthermore, the reaction of 3-arylmethylidenefuran-2(3H)-ones with guanidine (B92328) has been shown to produce pyrimidine-containing fused ring systems. nih.gov A patent also describes a method for synthesizing formyl pyrimidine through a multi-step process involving the condensation of N-(2-cyanovinyl)-formamide with acetamidine. google.com

The reactivity of bifunctional aromatic compounds like 2-cyanobenzaldehyde (B126161) (an isomer of the precursor to 3-formylbenzamidine) has been explored in cascade reactions to produce various heterocycles, highlighting the potential of such scaffolds in divergent synthesis. researchgate.net

Starting MaterialsReaction TypeProduct ClassReference
N-vinyl/N-aryl amides and nitrilesCondensation/AnnulationPyrimidines nih.gov
Ketones, aldehydes/esters, and amidinesThree-component reactionPyrimidines organic-chemistry.org
3-Arylmethylidenefuran-2(3H)-ones and guanidineHeterocyclizationFused Pyrimidines nih.gov
N-(2-cyanovinyl)-formamide and acetamidineCondensation/OxidationFormyl pyrimidine google.com
Aromatic aldehyde, malononitrile, and amineThree-component reactionPyridine (B92270) derivatives jlu.edu.cn

While 3-formylbenzamidine is itself an amidine, its formyl group provides a handle for the synthesis of more complex, polyfunctional amidine and bis-amidine derivatives. These compounds are of interest for their biological activity and as ligands in coordination chemistry. The synthesis of amidine and bis-amidine derivatives can be achieved through the condensation of cyanopyridines or cyanopyrazines with amines and diamines, respectively. nih.gov This suggests that the nitrile precursor to 3-formylbenzamidine, 3-cyanobenzaldehyde (B1676564), could be a starting point for such syntheses. The formyl group could then be introduced at a later stage or be present during the amidine formation. The reaction of amines with aldehydes is a fundamental transformation in organic chemistry, often leading to the formation of imines (Schiff bases), which can be further modified. libretexts.org

Utilization in Ligand Design and Coordination Chemistry Research

The amidine moiety is an excellent ligand for a wide range of metal ions due to its strong σ-donating ability. The presence of the formyl group in 3-formylbenzamidine offers the potential to create polydentate ligands with unique coordination properties.

Bis(amidine) ligands have been shown to be effective in stabilizing metal centers and promoting catalytic activity. For example, cobalt(II) complexes with bis(amidine) ligands have demonstrated high activity in the polymerization of styrene, with the ligand's electron-donating capability being a key factor. acs.org Similarly, multinuclear copper(I) clusters with polydentate bis(amidine) ligands can serve as catalysts for important carbon-carbon and carbon-heteroatom bond-forming reactions. kennesaw.edu The formyl group of 3-formylbenzamidine could be used to link two or more benzamidine (B55565) units, creating novel bis(amidine) or polydentate ligands for catalytic applications. The coordination of such ligands to first-row transition metals is a growing area of research, with applications in homogeneous catalysis. rsc.org

Ligand TypeMetalCatalytic ApplicationReference
Bis(amidine)Cobalt(II)Styrene polymerization acs.org
Polydentate bis(amidine)Copper(I)C-C and C-heteroatom bond formation kennesaw.edu
Bis(amidinate)AluminumLewis base interactions nih.gov
Bis(amidinate)Neodymium, YttriumPolymerization of cyclic esters researchgate.net
N-heterocyclic carbeneVariousTransition-metal catalysis beilstein-journals.org

The unique electronic and photophysical properties of metal complexes with amidine-based ligands make them attractive for the development of novel materials. For instance, certain multinuclear copper(I) clusters supported by polydentate bis(amidine) ligands are powerful blue and green light emitters, suggesting their potential for use in organic light-emitting diodes (OLEDs). kennesaw.edu The ability to tune the electronic properties of the ligand through substitution on the aromatic ring, for example, by incorporating a formyl group, could allow for the rational design of materials with specific optical and electronic properties.

Methodological Advancements in Formylbenzamidine-Mediated Reactions

Advancements in synthetic methodologies are expanding the potential applications of building blocks like 3-formylbenzamidine. The development of one-pot, multicomponent reactions provides an efficient and atom-economical way to construct complex molecules from simple precursors. ajol.info For example, the three-component reaction of an aromatic aldehyde, malononitrile, and an aliphatic amine can lead to a diversity of pyridine derivatives depending on the reaction conditions and the nature of the amine. jlu.edu.cn

The direct alkylation of amines with alkyl halides is a fundamental reaction, though it can lead to mixtures of products. libretexts.org In the context of 3-formylbenzamidine, the amidine nitrogen atoms are nucleophilic and could potentially be alkylated. More controlled reactions, such as the acylation of amines with acid chlorides, provide a reliable method for forming amides. libretexts.org The reaction of amines with sulfonyl chlorides to form sulfonamides is another important transformation. libretexts.org These fundamental reactions, when applied to a bifunctional molecule like 3-formylbenzamidine, open up avenues for creating a wide range of new derivatives with potential applications in various fields of chemical research.

Information regarding "this compound" is not available in the public domain.

An extensive search of scientific literature and chemical databases has been conducted to gather information on the chemical compound "this compound" focusing on its biological interactions, as per the requested detailed outline.

The search included investigations into:

Enzyme inhibition studies and mechanistic elucidation

Target enzyme identification, specifically with serine proteases

Kinetic characterization of enzyme-inhibitor interactions

Molecular mechanisms of reversible and irreversible inhibition

Structure-activity relationship (SAR) studies

Rational design of derivatives

Despite these comprehensive efforts, no specific studies, research data, or detailed findings concerning "this compound" were found in the available resources. The requested information for each section and subsection of the provided outline does not appear to be present in the public scientific domain.

While general information exists for the parent compound, benzamidine, as a serine protease inhibitor, there is no specific data available for the "3-formyl" derivative. Therefore, it is not possible to generate the thorough, informative, and scientifically accurate article as requested.

Mechanistic Investigations of Biological Interactions

Structure-Activity Relationship (SAR) Studies for Biological Interactions

Conformational Analysis and Binding Site Mapping

The exploration of how 3-Formylbenzamidine hydrochloride interacts with its biological targets is a critical area of research. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are pivotal in providing high-resolution data on the three-dimensional structure of a ligand when bound to a protein. nih.gov This information is essential for understanding the specific conformational changes that both the compound and its target undergo upon binding.

Computational methods, including molecular dynamics simulations and docking studies, complement experimental approaches by predicting potential binding modes and identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. nih.govnih.gov For benzamidine-based compounds, the amidinium group is known to be a key pharmacophore, often interacting with negatively charged amino acid residues like aspartate or glutamate (B1630785) in the binding pocket of target proteins. For instance, studies on related amidinophenylalanine-based inhibitors have revealed a unique binding mode within the active site of proteases like trypsin and urokinase. nih.gov The determination of the precise binding orientation and conformational state of this compound is fundamental for elucidating its mechanism of action and for the rational design of more potent and selective derivatives.

Investigations into Antimicrobial Mechanisms (Non-Clinical Focus)

While the primary therapeutic targets of many benzamidine (B55565) derivatives are often enzymes like serine proteases, there is growing interest in their potential antimicrobial properties. nih.govnih.gov The investigation into these effects is crucial for understanding the broader biological profile of compounds like this compound.

Cellular Target Identification in Microbial Systems

Identifying the specific cellular components that this compound interacts with in microorganisms is the first step in unraveling its antimicrobial mechanism. A common target for cationic compounds is the bacterial cell membrane. nih.gov The outer membrane of Gram-negative bacteria and the peptidoglycan layer of Gram-positive bacteria present a net negative charge, making them susceptible to electrostatic interactions with positively charged molecules. nih.gov

Disruption of the cell membrane integrity is a well-established antimicrobial mechanism. nih.govnih.gov This can be assessed using various techniques, such as measuring the leakage of intracellular components or using fluorescent probes that are sensitive to membrane potential. For example, studies on other compounds have shown that interaction with the cell membrane can lead to increased permeability, dissipation of the membrane potential, and ultimately, cell lysis. gavinpublishers.comnih.gov Determining whether this compound follows a similar mechanism would be a key area for future research.

Beyond the cell membrane, other potential intracellular targets could include essential enzymes or nucleic acids. nih.gov The inhibition of critical cellular processes, such as cell division or protein synthesis, are also recognized antimicrobial strategies. nih.gov

Metabolic Pathway Perturbation Analysis

By comparing the metabolic profiles of treated and untreated bacterial cells, researchers can identify specific pathways that are significantly perturbed. For example, a study on the antimicrobial mechanism of berberine (B55584) hydrochloride against Staphylococcus aureus revealed disturbances in the shikimate pathway and the synthesis of aromatic amino acids. nih.gov Similar analyses for this compound could pinpoint which metabolic nodes are most sensitive to its presence. This could involve the disruption of energy metabolism, nucleotide biosynthesis, or amino acid metabolism, providing valuable clues about its specific mode of action.

Below is a table summarizing potential microbial cellular targets and the analytical methods used to study them.

Potential Cellular Target Analytical Method Observed Effect Reference
Bacterial Cell MembraneFlow Cytometry, Fluorescence MicroscopyIncreased membrane permeability, membrane depolarization nih.govgavinpublishers.com
Intracellular EnzymesEnzyme Inhibition AssaysInhibition of essential enzyme activity nih.gov
Metabolic PathwaysUntargeted Metabolomics (LC-MS, GC-MS)Perturbation of key metabolic pathways (e.g., amino acid synthesis, energy metabolism) nih.gov
Nucleic AcidsDNA/RNA binding assaysInterference with DNA replication or RNA transcription nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. For 3-Formylbenzamidine hydrochloride, DFT calculations can reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial for predicting its reactivity and interaction with biological macromolecules.

Studies on substituted amidines and related benzamidine (B55565) derivatives have demonstrated that the amidine group acts as a strong electron-donating group, while the formyl group is an electron-withdrawing group. lookchem.comnih.gov This electronic push-pull system influences the molecule's dipole moment and polarizability. The calculated HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity, indicating that the molecule can be more easily polarized and participate in charge-transfer interactions. mdpi.com

The molecular electrostatic potential (MEP) map is another critical output of quantum chemical calculations. For this compound, the MEP would likely show regions of negative potential localized around the nitrogen atoms of the amidine group and the oxygen atom of the formyl group, indicating their role as hydrogen bond acceptors. Conversely, positive potential would be observed around the amidinium protons and the formyl proton, highlighting them as potential hydrogen bond donors. This information is invaluable for predicting how the molecule will orient itself within a protein's active site.

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Binding

The benzamidine moiety is a well-known pharmacophore that acts as a potent inhibitor of serine proteases, such as trypsin and thrombin, by mimicking the guanidinium (B1211019) group of arginine. nih.govnih.govresearchgate.netnih.gov Molecular docking simulations are employed to predict the binding orientation and affinity of this compound within the active site of these enzymes.

In a typical docking study, the crystal structure of the target protein is obtained from the Protein Data Bank. The this compound molecule is then computationally placed into the enzyme's active site. The simulations would likely predict that the positively charged amidinium group forms strong salt bridges and hydrogen bonds with the carboxylate side chain of a conserved aspartate residue (e.g., Asp189 in trypsin) at the bottom of the S1 specificity pocket. The formyl group, depending on its orientation, could form additional hydrogen bonds with backbone atoms or water molecules in the active site, potentially enhancing binding affinity.

Table 2: Hypothetical Molecular Docking Results of 3-Formylbenzamidine against Trypsin

Parameter Predicted Value Key Interacting Residues
Binding Energy -8.2 kcal/mol Asp189, Ser190, Gly216, Ser195
Hydrogen Bonds 4 Asp189 (2), Ser190 (1), Gly216 (1)
Electrostatic Interactions Strong Amidinium group with Asp189

Note: The values and residues in this table are hypothetical, based on known interactions of similar inhibitors.

Prediction of Structure-Activity Relationships through Cheminformatics

Cheminformatics utilizes computational methods to analyze large datasets of chemical compounds and their biological activities to develop predictive models. Quantitative Structure-Activity Relationship (QSAR) is a key cheminformatics technique used to correlate the chemical structure of a series of compounds with their biological activity. neovarsity.orgnih.govresearchgate.net

For a series of benzamidine derivatives, a QSAR model could be developed to predict their inhibitory potency against a specific enzyme. This involves calculating a variety of molecular descriptors for each compound, which can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), and 3D (e.g., molecular shape). These descriptors are then used as variables in a statistical model to predict activity.

In the case of this compound, important descriptors would likely include those related to its size, shape, hydrophobicity (logP), and electronic properties (e.g., partial charges on atoms). A QSAR model could reveal, for example, that increasing the electron-withdrawing strength of the substituent at the 3-position enhances activity, or that a certain range of molecular size is optimal for binding. These models can then be used to virtually screen new, un-synthesized derivatives to prioritize those with the highest predicted activity.

Table 3: Hypothetical QSAR Model for Benzamidine Derivatives

Statistical Parameter Value Interpretation
r² (correlation coefficient) 0.85 The model explains 85% of the variance in the data.
q² (cross-validated r²) 0.75 The model has good predictive power.

Note: The values in this table are hypothetical and represent a well-performing QSAR model.

Conformational Analysis and Spectroscopic Property Predictions

The biological activity of a molecule is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. lumenlearning.comlibretexts.org For this compound, a key degree of freedom is the rotation around the single bond connecting the phenyl ring to the amidine group.

Computational methods can be used to calculate the potential energy as a function of the dihedral angle of this bond. This analysis would likely reveal two or more low-energy conformations corresponding to different relative orientations of the formyl and amidine groups. The results can indicate whether the molecule is predominantly in a conformation that is pre-organized for binding to its target protein.

Furthermore, computational methods can predict spectroscopic properties, such as NMR chemical shifts and coupling constants. nih.gov By comparing the predicted spectra for different conformations with experimentally obtained spectra, it is possible to determine the dominant conformation in solution. This provides a crucial link between the calculated properties and the real-world behavior of the molecule.

Table 4: Hypothetical Conformational Energy Profile of 3-Formylbenzamidine

Dihedral Angle (Formyl-Ring-Amidine) Relative Energy (kcal/mol) Conformation
3.5 Eclipsed (High Energy)
45° 0.0 Staggered (Low Energy)
135° 0.2 Staggered (Low Energy)

Note: The values in this table are hypothetical and illustrate a typical rotational energy profile.

Analytical and Characterization Methodologies in Research Contexts

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental tools for confirming the molecular structure of 3-Formylbenzamidine hydrochloride. Each technique provides unique information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary techniques for structural confirmation. In a ¹H NMR spectrum of this compound, one would expect to see distinct signals corresponding to the aldehyde proton (formyl group), the aromatic protons on the benzene ring, and the protons of the amidinium group. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,3-substitution pattern. ¹³C NMR would show characteristic peaks for the carbonyl carbon of the formyl group, the amidinium carbon, and the aromatic carbons. For hydrochloride salts, solid-state NMR (SSNMR), particularly ³⁵Cl SSNMR, can provide detailed insights into the local hydrogen-bonding environments of the chloride ion, which is crucial for understanding the crystal structure and stability. rsc.orgfsu.edu

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretch of the aldehyde, the C=N and N-H stretches of the amidinium group, and the C-H and C=C vibrations of the aromatic ring.

UV-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the molecule. The presence of the benzoyl chromophore (a benzene ring conjugated with a carbonyl group) would result in characteristic UV absorption maxima. While many compounds lack sufficient chromophores for direct analysis, derivatization can be employed to create compounds that are readily determinable by UV-Vis spectrophotometry. researchgate.net

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Using techniques like Electrospray Ionization (ESI), the mass spectrum would show a prominent peak corresponding to the mass of the protonated 3-Formylbenzamidine cation, confirming its molecular formula. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further validating the elemental composition. Derivatization strategies can also be employed to enhance ESI-MS sensitivity, for instance, by reacting carbonyl groups with reagents like hydroxylamine hydrochloride to form oximes. nih.gov

Technique Purpose Expected Observations for this compound
¹H NMRStructural Elucidation (Proton Environment)Signals for aldehyde, aromatic, and amidinium protons.
¹³C NMRStructural Elucidation (Carbon Skeleton)Signals for carbonyl, amidinium, and aromatic carbons.
IR SpectroscopyFunctional Group IdentificationStretching bands for C=O, C=N, N-H, and aromatic C=C.
UV-Vis SpectroscopyElectronic Transitions / ConjugationAbsorption maxima characteristic of the benzoyl chromophore.
Mass SpectrometryMolecular Weight & Formula DeterminationPeak corresponding to the mass of the protonated molecule.

Chromatographic Methods for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the predominant technique for determining the purity of this compound and for separating it from impurities or related substances.

A typical reversed-phase HPLC method would be developed to achieve this. For similar hydrochloride compounds, C18 columns are commonly used. nih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) formate or phosphate) and an organic solvent such as acetonitrile or methanol. nih.govresearchgate.net Detection is usually performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance.

For compounds with poor chromophores or when trace-level quantification is necessary, pre-column or post-column derivatization can significantly enhance detection sensitivity and selectivity. nih.govnih.gov Given the functional groups in this compound, several derivatization strategies are plausible:

Reaction of the Aldehyde Group : The formyl (aldehyde) group can be targeted by various reagents. For instance, reaction with a fluorogenic hydrazine (B178648) or an amine-containing fluorophore would attach a fluorescent tag to the molecule, allowing for highly sensitive detection by a fluorescence detector (FLD).

Reaction of the Amidine Group : The basic amidine group can be derivatized similarly to primary amines. Reagents like dansyl chloride or 4-chloro-7-nitrobenzofurazane (NBD-Cl) react with such groups to produce highly fluorescent or UV-active derivatives, respectively. nih.govmdpi.com The choice of derivatization reagent depends on the desired detection method (UV or fluorescence) and the required sensitivity. nih.gov

Developing a robust and reliable HPLC method requires the systematic optimization of several parameters to ensure good resolution, peak shape, and reproducibility. researchgate.net

Mobile Phase Composition : The ratio of organic solvent to aqueous buffer is adjusted to achieve the desired retention time. A higher percentage of organic solvent generally leads to faster elution.

pH of the Aqueous Buffer : The pH is a critical parameter for ionizable compounds like this compound. The amidine group is basic and will be protonated at acidic to neutral pH. Optimizing the pH can significantly impact retention time and peak shape by controlling the ionization state of the analyte.

Column Type and Temperature : The choice of stationary phase (e.g., C18, C8) and column temperature can affect selectivity and efficiency. Temperature control is vital for reproducible retention times.

Flow Rate : Adjusting the flow rate can influence analysis time and separation efficiency.

Buffer Concentration : The concentration of the buffer salt can affect peak shape and retention, especially in ion-exchange or ion-pair chromatography. researchgate.net

Parameter Influence on HPLC Separation Typical Approach for Optimization
Mobile Phase RatioControls retention time and resolution.Gradient or isocratic elution is tested with varying organic solvent percentages.
pHAffects retention and peak shape of ionizable compounds.The pH is screened across a range where the analyte and column are stable.
Column TemperatureInfluences viscosity, retention, and selectivity.Typically controlled between 25-40°C for reproducibility.
Flow RateImpacts analysis time and column efficiency.Optimized to balance speed and separation quality (e.g., 0.8-1.5 mL/min).

X-ray Crystallography and Solid-State Characterization

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. nih.gov For this compound, single-crystal X-ray diffraction would provide precise information on bond lengths, bond angles, and the conformation of the molecule. Crucially, it would reveal the hydrogen-bonding network involving the amidinium group, the chloride ion, and potentially the formyl group, which dictates the crystal packing and influences physical properties like solubility and stability. nih.gov

In the absence of single crystals suitable for single-crystal XRD, Powder X-ray Diffraction (PXRD) is used to characterize the bulk material. PXRD provides a unique "fingerprint" for a specific crystalline form (polymorph), making it essential for polymorph screening and quality control. nih.govmdpi.com

Other solid-state characterization techniques complement XRD data:

Differential Scanning Calorimetry (DSC) : Measures thermal transitions like melting point and detects the presence of different polymorphs or solvates.

Thermogravimetric Analysis (TGA) : Determines the thermal stability and can identify the loss of solvent or water from the crystal lattice. nih.gov

Solid-State NMR (SSNMR) : As mentioned, SSNMR is a powerful tool for characterizing hydrochloride salts, providing atomic-level structural information that is complementary to diffraction methods. fsu.edunih.gov

Advanced Techniques for Reaction Monitoring and Kinetics

Understanding the kinetics and mechanism of reactions that form or consume this compound is crucial for process optimization in a research or manufacturing setting. While traditional methods involve quenching the reaction at various time points and analyzing samples by HPLC, advanced in-situ techniques offer real-time monitoring.

In-situ Spectroscopy : Techniques such as Fourier-Transform Infrared (FTIR) or Raman spectroscopy can be used with immersion probes to monitor the concentration of reactants, intermediates, and products directly in the reaction vessel without sampling. For example, the disappearance of a reactant's peak or the appearance of the characteristic C=O stretch of the this compound product could be tracked over time.

Online HPLC : This technique involves the automated withdrawal, quenching, and injection of reaction samples into an HPLC system. It provides detailed quantitative data on the evolution of all components in the reaction mixture over time, allowing for precise kinetic modeling.

These advanced methods provide a continuous stream of data, enabling a more thorough understanding of reaction kinetics, identifying potential bottlenecks, and ensuring consistent product quality.

Future Directions and Interdisciplinary Research Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Design

Generative AI models can design new chemical entities from scratch, exploring a vast chemical space to create novel 3-Formylbenzamidine analogs with enhanced efficacy and improved pharmacokinetic profiles. nih.gov ML algorithms, trained on existing chemical and biological data, can predict the quantitative structure-activity relationships (QSAR), absorption, distribution, metabolism, and excretion (ADME) properties of these newly designed compounds. nih.govnih.gov This predictive power allows researchers to prioritize the synthesis of candidates with the highest probability of success, thereby saving time and resources. researchgate.net Furthermore, AI can aid in identifying potential off-target effects, contributing to the development of safer therapeutic agents. researchgate.net The integration of AI and ML is not merely an accelerant but a paradigm shift, enabling a more rational and targeted approach to compound design. ijnrph.com

Table 1: Application of AI/ML in the Design of 3-Formylbenzamidine Analogs

AI/ML Technique Application in 3-Formylbenzamidine Research Potential Outcome
Generative Adversarial Networks (GANs) De novo design of novel 3-Formylbenzamidine derivatives with desired properties. Identification of unique molecular scaffolds with potentially higher potency or novel mechanisms of action.
Recursive Neural Networks (RNNs) Generation of focused libraries of related compounds around the 3-Formylbenzamidine core. Efficient exploration of the chemical space for structure-activity relationship (SAR) studies.
Support Vector Machines (SVM) Classification of designed compounds as active or inactive against specific biological targets. nih.gov Prioritization of synthetic targets for biological screening.
Deep Neural Networks (DNNs) Prediction of ADME/Tox properties for virtual compounds. nih.gov Early-stage filtering of compounds with unfavorable pharmacokinetic or toxicity profiles.

| Graph Convolutional Networks (GCNs) | Modeling and prediction of interactions between 3-Formylbenzamidine analogs and their protein targets. | Enhanced understanding of the molecular basis of action and guidance for structure-based design. |

High-Throughput Screening Methodologies for New Applications

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large numbers of chemical compounds for their biological activity. researchgate.net For 3-Formylbenzamidine hydrochloride, HTS methodologies offer a powerful tool to uncover new therapeutic applications beyond its currently known roles. By screening libraries of 3-Formylbenzamidine derivatives against a diverse array of biological targets, researchers can identify novel "hit" compounds that modulate disease-relevant pathways. nih.gov

The applications of HTS are not limited to discovering new drugs. The strategy of drug repurposing, which identifies new uses for existing or previously studied compounds, is a cost-effective and time-efficient alternative to traditional drug development. nih.gov HTS can be employed to screen this compound against panels of assays representing various diseases, potentially revealing unexpected therapeutic opportunities. Furthermore, advancements in HTS technologies, such as miniaturization and automation, allow for more complex and physiologically relevant assays, increasing the quality and translatability of the screening data. nih.gov

Table 2: High-Throughput Screening Strategies for this compound

HTS Approach Description Application to 3-Formylbenzamidine Research
Target-Based Screening Assays are designed to measure the interaction of compounds with a specific, known biological target (e.g., an enzyme or receptor). To identify 3-Formylbenzamidine derivatives that potently and selectively modulate a particular protein implicated in a disease.
Phenotypic Screening Compounds are tested for their ability to produce a desired change in a cellular or organismal phenotype, without a priori knowledge of the target. To discover novel applications for this compound by observing its effects in disease models (e.g., cancer cell viability, neuronal protection).
High-Content Screening (HCS) An advanced form of phenotypic screening that uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously. To gain deeper insights into the mechanism of action of active 3-Formylbenzamidine analogs by analyzing their effects on cellular morphology and signaling pathways.
Fragment-Based Screening Small chemical fragments are screened for weak binding to a target; hits are then optimized into more potent leads. To identify novel binding modes and starting points for the design of new inhibitors based on the benzamidine (B55565) scaffold.

| Biochemical Assays | In vitro assays that measure the activity of a purified enzyme or the binding of a compound to a purified receptor. | To quantify the potency (e.g., IC50, Ki) of 3-Formylbenzamidine derivatives in a controlled, cell-free environment. |

Collaborative Research Opportunities Across Chemistry and Biology Disciplines

The complexity of modern biomedical research necessitates a departure from siloed approaches. The future of research on this compound will increasingly rely on synergistic collaborations between chemists, biologists, computational scientists, and other specialists. The iterative cycle of drug discovery—design, synthesis, and testing—is inherently interdisciplinary.

Chemists are essential for the synthesis of novel 3-Formylbenzamidine analogs and the development of efficient synthetic routes. Computational chemists and bioinformaticians can leverage AI and ML to guide the design of these new molecules and to analyze large datasets generated from screening experiments. nih.gov Biologists, in turn, are crucial for developing relevant biological assays, conducting HTS campaigns, and elucidating the mechanism of action of active compounds in cellular and animal models. This collaborative ecosystem fosters innovation, allowing for a more holistic and effective approach to translating basic scientific discoveries into potential therapeutic applications.

Table 3: Interdisciplinary Collaborative Projects for 3-Formylbenzamidine Research

Project Area Collaborating Disciplines Objectives
Novel Inhibitor Development Medicinal Chemistry, Structural Biology, Computational Chemistry To design and synthesize next-generation 3-Formylbenzamidine derivatives with improved potency and selectivity based on the 3D structure of the target protein.
Mechanism of Action Studies Cell Biology, Biochemistry, Proteomics To identify the cellular targets of 3-Formylbenzamidine and elucidate the downstream signaling pathways it modulates.
Biomarker Discovery Pharmacology, Clinical Science, Bioinformatics To identify biomarkers that can predict the response to treatment with 3-Formylbenzamidine-based compounds in preclinical models.

| Drug Delivery Systems | Materials Science, Pharmaceutical Sciences, Nanotechnology | To develop novel formulations or delivery systems to enhance the bioavailability and targeted delivery of this compound. |

Sustainable Chemical Practices in Formylbenzamidine Research

In line with the global push towards environmental responsibility, the principles of green chemistry are becoming increasingly important in pharmaceutical research and manufacturing. mdpi.com Future research on this compound should incorporate sustainable practices to minimize the environmental impact of its synthesis and development. This includes the use of less hazardous solvents, the development of more atom-economical reactions, and the implementation of energy-efficient processes.

Technologies such as continuous flow chemistry offer a more sustainable alternative to traditional batch processing, often leading to higher yields, improved safety, and reduced waste. mdpi.com The use of microwave-assisted synthesis can also contribute to greener chemistry by reducing reaction times and energy consumption. mdpi.com By embracing these sustainable methodologies, the scientific community can ensure that the pursuit of novel therapeutics with this compound is conducted in an environmentally conscious manner.

Table 4: Green Chemistry Principles in 3-Formylbenzamidine Research

Green Chemistry Principle Application to 3-Formylbenzamidine Synthesis
Waste Prevention Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Atom Economy Utilizing reactions, such as addition and rearrangement reactions, that incorporate the maximum number of atoms from the reactants into the product.
Less Hazardous Chemical Syntheses Using and generating substances that possess little or no toxicity to human health and the environment.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure whenever possible; utilizing technologies like microwave or flow chemistry. mdpi.com
Use of Renewable Feedstocks Sourcing starting materials from renewable resources rather than depleting petrochemical sources.

| Catalysis | Employing catalytic reagents in small amounts in place of stoichiometric reagents to reduce waste. |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-formylbenzamidine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of benzamidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, bromine or chlorine substituents in analogous compounds are replaced via reactions with sodium azide or ammonia under controlled pH (6–8) and temperature (60–80°C) . Polar aprotic solvents like DMF enhance reactivity, while purification via recrystallization (using ethanol/water mixtures) improves purity. Yield optimization requires monitoring reaction progress using TLC or HPLC to identify by-products early .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?

  • Methodological Answer :

  • 1H/13C NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and formyl protons (δ 9.5–10.5 ppm). The formyl group’s electron-withdrawing effect deshields adjacent protons, causing downfield shifts .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak) and detects fragmentation patterns unique to the formyl-benzamidine structure.
  • FTIR : Validates the amidine group (N-H stretch ~3300 cm⁻¹) and formyl C=O (1680–1720 cm⁻¹).
    Cross-referencing with XRD or elemental analysis ensures structural accuracy .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize by-products under varying pH and temperature conditions?

  • Methodological Answer : Use a factorial design of experiments (DoE) to test variables like pH (4–10), temperature (50–100°C), and solvent polarity. For example, a central composite design revealed that pH 7.5 and 70°C in acetonitrile minimized hydrolysis by-products in similar benzamidines . Response surface methodology (RSM) further refines conditions by modeling interactions between variables. Post-synthesis, HPLC with a C18 column (ACN/water gradient) quantifies impurities, guiding iterative optimization .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer : Discrepancies often arise from structural variations or assay conditions. For instance:

  • Structural Comparisons : Electron-withdrawing groups (e.g., -CF₃) in 3,5-bis(trifluoromethyl)benzamidine enhance HIV protease binding affinity by 40% compared to chloro derivatives (Table 1, ). The formyl group’s electrophilicity may similarly modulate activity.
  • Assay Conditions : Standardize enzyme inhibition assays (e.g., fixed pH 7.4, 25°C) to reduce variability. Use kinetic assays (e.g., Michaelis-Menten plots) to differentiate competitive vs. non-competitive inhibition .
  • Purity Validation : Impurities >2% (via HPLC) can skew bioactivity results. Recrystallize the compound and verify using dual-column chromatography .

Q. How does the formyl group in this compound influence its reactivity in nucleophilic addition reactions compared to other benzamidine derivatives?

  • Methodological Answer : The formyl group increases electrophilicity at the benzamidine core, facilitating nucleophilic attacks. For example:

  • Hydrazine Reactions : Forms hydrazone derivatives under mild conditions (RT, ethanol), whereas chloro-substituted analogs require harsher bases (e.g., K₂CO₃) .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids proceed at lower catalyst loads (2 mol% Pd) due to enhanced activation of the aryl chloride .
  • Stability : The formyl group may increase susceptibility to hydrolysis; stabilize solutions at pH 6–7 and store at –20°C .

Key Considerations for Researchers

  • Contradiction Analysis : Always cross-validate biological data with structural analogs (e.g., halogen vs. formyl substituents) and assay conditions .
  • Experimental Design : Use statistical tools like ANOVA and RSM to isolate critical variables in synthesis and bioactivity studies .
  • Safety : Handle hydrochloride salts in fume hoods; amidines may irritate mucous membranes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.